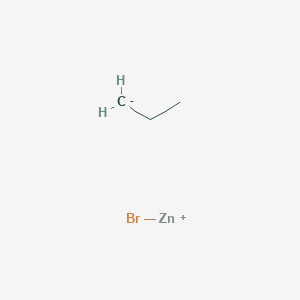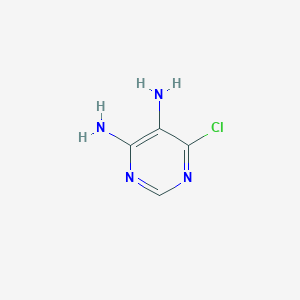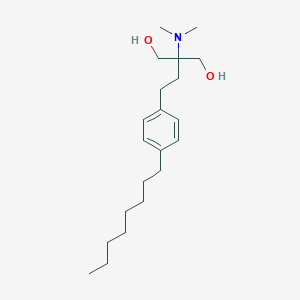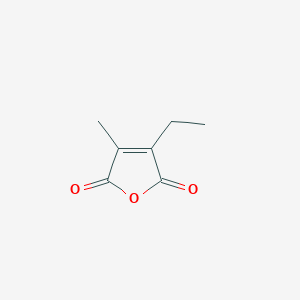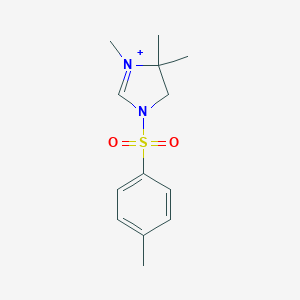
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in various fields of research, including organic synthesis, catalysis, and material science.
Mechanism Of Action
The mechanism of action of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between two or more molecules. The sulfonyl group attached to the imidazole ring is thought to enhance the catalytic activity of the compound.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- in lab experiments is its high catalytic activity. It is also relatively stable and easy to handle. However, one of the limitations is that it is relatively expensive compared to other catalysts.
Future Directions
There are several future directions for research on 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another area of research is the use of this compound in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Conclusion:
In conclusion, 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a versatile chemical compound with a wide range of applications in scientific research. Its high catalytic activity and relative stability make it an attractive catalyst for organic synthesis reactions and material science. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic methods using this compound as a catalyst.
Synthesis Methods
The synthesis of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a multi-step process that involves the reaction of imidazole with 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used in material science as a building block for the synthesis of polymers and other advanced materials.
properties
CAS RN |
140703-19-1 |
|---|---|
Product Name |
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- |
Molecular Formula |
C13H19N2O2S+ |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1,5,5-trimethyl-3-(4-methylphenyl)sulfonyl-4H-imidazol-1-ium |
InChI |
InChI=1S/C13H19N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8,10H,9H2,1-4H3/q+1 |
InChI Key |
PSMDXWOUDYBQGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C |
synonyms |
1-(4-tosyl)-3,4,4-trimethyl-imidazolidine 1-(4-tosyl)-3,4,4-trimethylimidazolidine 1-(p-tosyl)-3,4,4-trimethylimidazolidine 1-TT-imidazolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



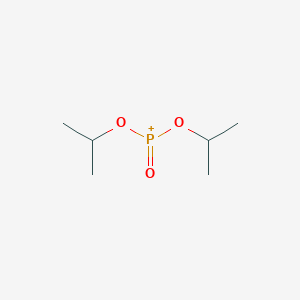
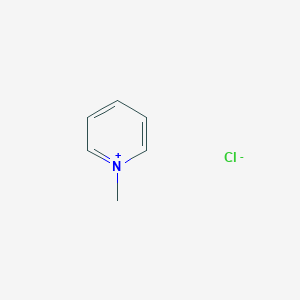
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
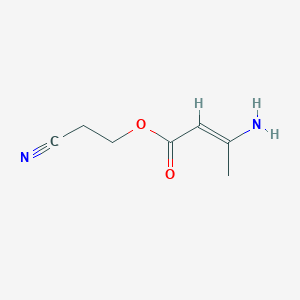
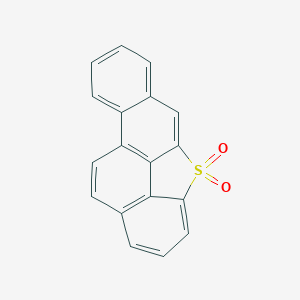

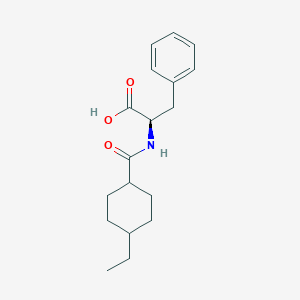
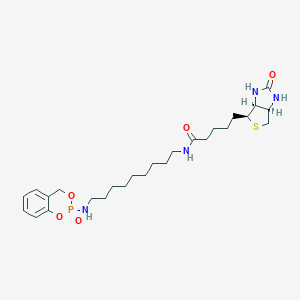
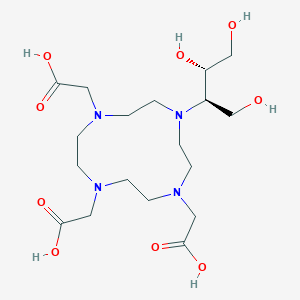
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
